1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
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Overview
Description
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ethene-diyl linkage. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: Similar in structure but contains selenium atoms instead of the ethene-diyl linkage.
N,N-Bis(trifluoromethylsulfonyl)aniline: Contains trifluoromethyl groups but differs in the overall structure and functional groups.
Uniqueness
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its specific ethene-diyl linkage and the presence of multiple trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
652131-15-2 |
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Molecular Formula |
C28H18F6 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[1,2-diphenyl-2-[3-(trifluoromethyl)phenyl]ethenyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C28H18F6/c29-27(30,31)23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)22-14-8-16-24(18-22)28(32,33)34/h1-18H |
InChI Key |
FQQTUANRGLXTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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